1,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide
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Overview
Description
1,5-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole core. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1,5-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the pyrazole ring through cyclization reactions.
Reaction Conditions: These reactions often require catalysts such as silver or copper, and conditions may vary from mild to high temperatures depending on the desired yield and purity.
Industrial Production: Industrial methods may employ continuous flow reactors to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
1,5-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions may involve hydrogenation using palladium or other metal catalysts.
Substitution: Substitution reactions often occur at the sulfonamide group, where nucleophiles can replace the sulfonamide moiety.
Major Products: These reactions yield various derivatives, including substituted pyrazoles and sulfonamides.
Scientific Research Applications
1,5-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,5-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE exerts its effects involves:
Comparison with Similar Compounds
1,5-DIMETHYL-N~4~-{2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHYL}-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other pyrazole derivatives:
Properties
Molecular Formula |
C12H16F3N5O2S |
---|---|
Molecular Weight |
351.35 g/mol |
IUPAC Name |
1,5-dimethyl-N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H16F3N5O2S/c1-8-6-11(12(13,14)15)18-20(8)5-4-17-23(21,22)10-7-16-19(3)9(10)2/h6-7,17H,4-5H2,1-3H3 |
InChI Key |
XKJHTYAERUMPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=C(N(N=C2)C)C)C(F)(F)F |
Origin of Product |
United States |
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